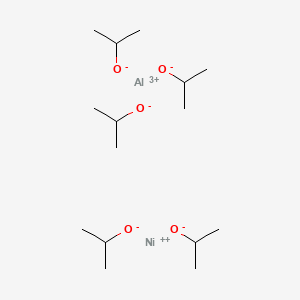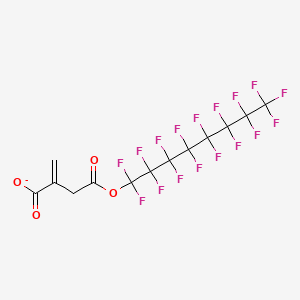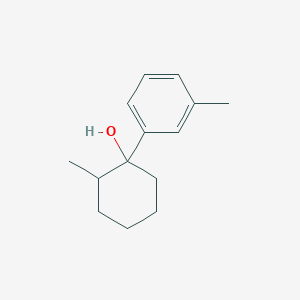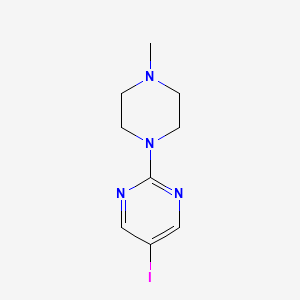
Aluminum nickel isopropoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum nickel isopropoxide is a chemical compound that combines aluminum, nickel, and isopropoxide groups. It is often used as a catalyst in various chemical reactions due to its unique properties. This compound is particularly valuable in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum nickel isopropoxide can be synthesized through the reaction of aluminum isopropoxide with nickel salts. One common method involves the reaction of aluminum isopropoxide with nickel chloride in an isopropanol solution. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum nickel isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum and nickel oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, acids, and bases. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require the presence of a solvent like isopropanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce aluminum oxide and nickel oxide, while reduction reactions may yield alcohols and other reduced compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, aluminum nickel isopropoxide is used as a catalyst in various organic synthesis reactions.
Biology
In biological research, this compound is used to study the effects of metal complexes on biological systems. It can also be used in the synthesis of bioactive compounds .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .
Industry
In industrial applications, this compound is used in the production of high-purity alumina and as a catalyst in various chemical processes. It is also used in the preparation of coatings and materials with specific properties .
Wirkmechanismus
The mechanism of action of aluminum nickel isopropoxide involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons and protons, enabling the conversion of reactants to products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum isopropoxide: Used in similar catalytic applications but lacks the additional catalytic properties provided by nickel.
Nickel isopropoxide: Similar in structure but does not provide the same catalytic efficiency as the combined aluminum-nickel compound.
Uniqueness
Aluminum nickel isopropoxide is unique due to its combination of aluminum and nickel, which provides enhanced catalytic properties compared to its individual components. This makes it particularly valuable in reactions requiring high efficiency and selectivity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and catalytic abilities make it a valuable tool in various scientific and industrial processes.
Eigenschaften
CAS-Nummer |
70504-57-3 |
|---|---|
Molekularformel |
C15H35AlNiO5 |
Molekulargewicht |
381.11 g/mol |
IUPAC-Name |
aluminum;nickel(2+);propan-2-olate |
InChI |
InChI=1S/5C3H7O.Al.Ni/c5*1-3(2)4;;/h5*3H,1-2H3;;/q5*-1;+3;+2 |
InChI-Schlüssel |
JCXUQCCADMZQRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12089976.png)


![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)



![1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)](/img/structure/B12090017.png)





